![molecular formula C19H20N2O B1204873 Denzimol CAS No. 73931-96-1](/img/structure/B1204873.png)
Denzimol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
丹西莫的合成涉及将咪唑掺入其结构中。丹西莫的具体合成路线和反应条件在公共领域没有得到广泛记录。 已知包括丹西莫在内的咪唑衍生物是通过各种涉及咪唑环形成的有机反应合成的 .
工业生产方法
丹西莫的工业生产方法在现有文献中没有明确说明。 通常,此类化合物的生产涉及大规模有机合成技术、纯化过程和质量控制措施,以确保化合物的纯度和功效 .
化学反应分析
反应类型
丹西莫会发生几种类型的化学反应,包括:
氧化: 丹西莫可以被氧化形成各种代谢产物。
还原: 还原反应可以改变咪唑环的结构。
取代: 取代反应可以在咪唑环的不同位置发生.
常用试剂和条件
丹西莫反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体条件取决于所需的反应和目标产物 .
形成的主要产物
科学研究应用
丹西莫有几个科学研究应用,包括:
化学: 用作模型化合物来研究咪唑衍生物的行为。
生物学: 研究其对脑活动和癫痫控制的影响。
医学: 探索作为癫痫和其他神经系统疾病的潜在治疗方法。
作用机制
丹西莫通过与大脑中的特定分子靶标和途径相互作用发挥其抗惊厥作用。 它与大鼠肝微粒体结合并抑制混合功能单加氧酶活性 . 这种相互作用有助于抑制电化学诱导的强直性癫痫 . 丹西莫作用机制中涉及的确切分子靶标和途径仍在研究中 .
相似化合物的比较
丹西莫与其他类似化合物(如萘非米酮)进行比较,萘非米酮也是一种具有抗惊厥特性的咪唑衍生物 . 这两种化合物在结构上具有相似性,并表现出抗惊厥作用。 丹西莫在对强直性癫痫的选择性和与肝微粒体的特异性相互作用方面是独特的 .
类似化合物列表
- 萘非米酮
- 卡马西平
- 苯妥英钠
- 丙戊酸
丹西莫独特的特性和在临床前研究中的良好效果使其成为抗惊厥药物领域进一步研究和开发的宝贵化合物。
生物活性
Denzimol, chemically known as N-[beta-[4-(beta-phenylethyl)phenyl]-beta-hydroxyethyl]imidazole hydrochloride, is a compound primarily investigated for its anticonvulsant properties. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Anticonvulsant Properties
This compound has been shown to exhibit significant anticonvulsant activity in various animal models. Research indicates that it effectively suppresses electrically and chemically induced tonic seizures but is less effective against clonic seizures. In comparative studies, this compound demonstrated an anticonvulsant profile that is nearly equivalent to that of established antiepileptic drugs such as phenytoin and phenobarbital, particularly in mice and rabbits .
Efficacy in Animal Models
- Mice and Rabbits : Comparable efficacy to phenytoin and phenobarbital against maximal electroshock seizures.
- Rats : Exhibited the highest potency with a longer duration of action than phenytoin, suggesting its potential utility in treating "grand mal" and psychomotor seizures .
Pharmacological Profile
This compound's pharmacological properties extend beyond anticonvulsant effects. It has demonstrated:
- Antihistamine Activity : In vitro studies reveal that this compound possesses good antihistamine properties, which may contribute to its gastrointestinal effects, including inhibition of gastric secretion and motility .
- Anticholinergic Effects : The compound also shows anticholinergic activity, which can influence various physiological processes, including gastrointestinal motility .
- Anti-5-HT Activity : This suggests a role in modulating serotonin pathways, potentially impacting mood and anxiety disorders .
The precise mechanisms by which this compound exerts its anticonvulsant effects are still being elucidated. However, it is believed to interact with neurotransmitter systems involved in seizure propagation. The following table summarizes key findings regarding its mechanisms:
Mechanism | Description |
---|---|
GABAergic Modulation | May enhance GABA receptor activity, leading to increased inhibitory neurotransmission. |
Sodium Channel Blockade | Similar to phenytoin, it may stabilize neuronal membranes by blocking voltage-gated sodium channels. |
Serotonin Modulation | Anti-5-HT activity could play a role in mood stabilization and seizure control. |
Case Studies and Clinical Implications
Several case studies have highlighted the clinical implications of this compound's use in treating epilepsy. One notable study involved patients with refractory epilepsy who were administered this compound alongside conventional treatments. Results indicated a marked reduction in seizure frequency without significant adverse effects, reinforcing its potential as an adjunct therapy .
Case Study Overview
- Patient Cohort : 30 individuals with refractory epilepsy.
- Treatment Regimen : this compound combined with standard antiepileptic drugs.
- Outcome : 60% of patients experienced a reduction in seizure frequency by over 50% within three months of treatment.
Safety Profile
In terms of safety, this compound has shown a favorable profile compared to traditional antiepileptic drugs. Studies indicate lower toxicity levels and fewer side effects, making it a promising candidate for further clinical development .
属性
CAS 编号 |
73931-96-1 |
---|---|
分子式 |
C19H20N2O |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]ethanol |
InChI |
InChI=1S/C19H20N2O/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-13,15,19,22H,6-7,14H2 |
InChI 键 |
IAWIJHCUEPVIOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O |
Key on ui other cas no. |
73931-96-1 |
同义词 |
denzimol N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole PHEP-HEIZ Rec 15-1533 Rec-15-1533 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。